molecular formula C9H8Br2O2 B12622617 2-(1,2-Dibromoethoxy)benzaldehyde CAS No. 922149-25-5

2-(1,2-Dibromoethoxy)benzaldehyde

Cat. No.: B12622617
CAS No.: 922149-25-5
M. Wt: 307.97 g/mol
InChI Key: UGIDENWARMJRDF-UHFFFAOYSA-N
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Description

2-(1,2-Dibromoethoxy)benzaldehyde is an organic compound with the molecular formula C9H8Br2O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a dibromoethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Dibromoethoxy)benzaldehyde typically involves the bromination of 2-ethoxybenzaldehyde. The reaction is carried out in the presence of bromine and a suitable solvent, such as carbon tetrachloride or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination of the ethoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving the overall purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Dibromoethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dibromoethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 2-(1,2-Dibromoethoxy)benzoic acid.

    Reduction: 2-(1,2-Dibromoethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,2-Dibromoethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,2-Dibromoethoxy)benzaldehyde depends on the specific reaction or application. In general, the aldehyde group can participate in nucleophilic addition reactions, while the dibromoethoxy group can undergo substitution reactions. The molecular targets and pathways involved vary depending on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxybenzaldehyde: Lacks the bromine atoms, making it less reactive in certain substitution reactions.

    2-Bromoethoxybenzaldehyde: Contains only one bromine atom, resulting in different reactivity and applications.

    2-(1,2-Dichloroethoxy)benzaldehyde: Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties.

Uniqueness

2-(1,2-Dibromoethoxy)benzaldehyde is unique due to the presence of two bromine atoms, which significantly influence its reactivity and potential applications. The dibromoethoxy group provides a versatile site for further chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

922149-25-5

Molecular Formula

C9H8Br2O2

Molecular Weight

307.97 g/mol

IUPAC Name

2-(1,2-dibromoethoxy)benzaldehyde

InChI

InChI=1S/C9H8Br2O2/c10-5-9(11)13-8-4-2-1-3-7(8)6-12/h1-4,6,9H,5H2

InChI Key

UGIDENWARMJRDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC(CBr)Br

Origin of Product

United States

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